3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine

Description

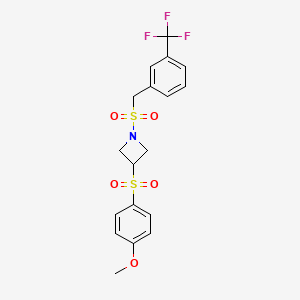

3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a synthetic azetidine derivative featuring dual sulfonyl groups attached to its four-membered ring. The azetidine core (a saturated four-membered heterocycle) is substituted at the 1- and 3-positions with sulfonyl-linked aromatic moieties: a 4-methoxyphenyl group and a 3-(trifluoromethyl)benzyl group, respectively.

While direct synthesis or biological data for this compound are absent in the provided evidence, its design aligns with trends observed in sulfonylurea herbicides (e.g., metsulfuron methyl) and azetidine-containing analogs (e.g., [3-(isobutylsulfonyl)-1-azetidinyl][4-(trifluoromethyl)phenyl]methanone) .

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO5S2/c1-27-15-5-7-16(8-6-15)29(25,26)17-10-22(11-17)28(23,24)12-13-3-2-4-14(9-13)18(19,20)21/h2-9,17H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDLWQJFZVOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine and Related Derivatives

Key Observations :

- Azetidine vs.

- Sulfonyl Group Variations : The dual sulfonyl groups in the target compound contrast with single sulfonyl moieties in the azetidine analog from . This could enhance electron-withdrawing effects or steric hindrance, impacting solubility or target affinity .

- Trifluoromethyl Positioning : The 3-(trifluoromethyl)benzyl group in the target compound differs from the 4-(trifluoromethyl)phenyl group in ’s analog. Meta-substitution may reduce steric clash compared to para-substitution, influencing molecular interactions .

- Methoxy Group: The 4-methoxyphenyl substituent is shared with metsulfuron methyl () and the imidazolidinone derivative (), suggesting a role in π-π stacking or hydrogen bonding in herbicidal or bioactive contexts .

Hypothetical Activity and Stability

- Agrochemical Potential: The combination of sulfonyl and trifluoromethyl groups is prevalent in herbicides like metsulfuron methyl, which inhibits acetolactate synthase (ALS) . The target compound’s structural complexity may broaden its activity spectrum or improve resistance profiles.

- Metabolic Stability: Trifluoromethyl groups enhance resistance to oxidative degradation, as seen in ’s imidazolidinone derivative . The dual sulfonyl groups in the target compound may further increase stability but could reduce membrane permeability.

- Synthetic Challenges: Multi-step synthesis is likely required, analogous to the imidazolidinone derivative in (83% yield via column chromatography) . The azetidine ring’s strain may complicate functionalization compared to five- or six-membered heterocycles.

Research Implications and Limitations

- Biological Screening : Prioritize assays relevant to sulfonylurea targets (e.g., ALS inhibition) or kinase modulation (given azetidine’s use in medicinal chemistry) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. ethoxy, benzyl vs. phenyl) to optimize potency or selectivity.

- Limitations : Absence of empirical data on solubility, toxicity, or synthetic routes necessitates further experimental validation.

Preparation Methods

Foundation in Azetidine Thiol Functionalization

The iron-catalyzed thiol alkylation methodology, as demonstrated for 3-aryl-3-sulfanyl azetidines, provides a robust framework for introducing sulfur-containing groups. In this approach, an N-Cbz-protected azetidinol undergoes reaction with thiol nucleophiles in the presence of FeCl₃, yielding sulfide intermediates. For the target compound, this method can be adapted to install both sulfanyl groups sequentially:

C3 Functionalization :

C1 Functionalization :

- After deprotection of the N-Cbz group, react the azetidine with 3-(trifluoromethyl)benzylthiol under similar conditions.

Optimization Challenges

- Temperature Sensitivity : Elevated temperatures (>100°C) improve reaction rates but risk azetidine ring degradation.

- Nucleophile Reactivity : Electron-deficient thiols (e.g., 3-(trifluoromethyl)benzylthiol) require longer reaction times or higher catalyst loadings.

Oxidation of Sulfides to Sulfones

Meta-Chloroperbenzoic Acid (mCPBA) Mediated Oxidation

The oxidation of sulfides to sulfones is critical for achieving the target compound’s final structure. As demonstrated in thietane dioxide synthesis, mCPBA serves as a reliable oxidant:

C3 Sulfonyl Group Formation :

C1 Sulfonyl Group Formation :

- Repeat oxidation for the 3-(trifluoromethyl)benzylthio intermediate after C1 functionalization.

Competing Elimination Pathways

Elimination to form cyclic sulfones (e.g., thiete dioxides) is a known side reaction. Mitigation strategies include:

- Solvent Choice : Toluene reduces elimination compared to dichloromethane.

- Catalyst Additives : Ca(NTf₂)₂ suppresses elimination by stabilizing carbocation intermediates.

Alternative Pathways: Direct Sulfonylation via Nucleophilic Substitution

Displacement of Azetidine Leaving Groups

For azetidines bearing halide or tosylate leaving groups, sulfinate salts (e.g., sodium 4-methoxyphenylsulfinate) can directly install sulfonyl groups:

Synthesis of 1,3-Dibromoazetidine :

- Treat azetidine with PBr₃ in THF to install bromides at C1 and C3.

Double Nucleophilic Substitution :

- React 1,3-dibromoazetidine with sodium 4-methoxyphenylsulfinate and sodium 3-(trifluoromethyl)benzylsulfinate in DMF at 80°C.

Limitations

- Low Reactivity : Azetidine’s strain facilitates substitution but may lead to ring-opening by strong nucleophiles.

- Regioselectivity Control : Ensuring monosubstitution requires careful stoichiometry.

Comparative Analysis of Synthetic Routes

Structural and Mechanistic Insights

Carbocation Stability in Sulfonylation

Planar carbocation intermediates, analogous to those in thietane dioxide reactions, likely form during iron-catalyzed alkylation. The azetidine ring’s puckering (e.g., 16.9° dihedral angle in related structures) influences steric accessibility for sulfonyl group installation.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine, and how can reaction conditions be optimized to improve yield?

- Synthesis Challenges :

- Azetidine Ring Formation : The four-membered azetidine ring is prone to ring strain, requiring precise control of reaction kinetics to avoid side reactions like polymerization .

- Sulfonylation Steps : Sequential sulfonylation of the azetidine nitrogen with 4-methoxyphenyl and 3-(trifluoromethyl)benzyl sulfonyl chlorides may lead to incomplete substitution or over-sulfonylation. Steric hindrance from bulky substituents (e.g., trifluoromethyl) further complicates reactivity .

- Optimization Strategies :

- Base Selection : Use of triethylamine or pyridine to neutralize HCl byproducts and drive sulfonylation to completion .

- Temperature Control : Reactions performed at 0–5°C minimize side reactions, while gradual warming to room temperature ensures complete conversion .

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity .

Q. How does the presence of sulfonyl groups and aromatic substituents influence the compound's physicochemical properties and reactivity?

- Physicochemical Properties :

- Solubility : The sulfonyl groups increase polarity, improving aqueous solubility, while the 4-methoxy and trifluoromethylbenzyl groups enhance lipophilicity (logP ~2.5–3.0) .

- Stability : Sulfonamides are stable under acidic conditions but may hydrolyze in strong bases (pH >10) .

- Reactivity :

- Electrophilic Sites : The sulfonyl sulfur is susceptible to nucleophilic attack (e.g., by amines or thiols), enabling derivatization .

- Aromatic Effects : The electron-donating 4-methoxy group stabilizes the sulfonyl moiety, while the electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyl position .

Advanced Research Questions

Q. What computational strategies are recommended to model the interaction of this compound with biological targets, such as enzymes or receptors?

- Methodological Approaches :

- Docking Studies : Tools like AutoDock Vina or Schrödinger Glide can predict binding poses in protein active sites, leveraging the sulfonyl groups' hydrogen-bonding potential with residues like Arg or Lys .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) assess conformational stability of the azetidine ring and substituent flexibility over 100–200 ns trajectories .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) evaluate electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) on binding affinity .

Q. How can researchers resolve contradictions in biological activity data across different studies involving sulfonamide-containing azetidine derivatives?

- Critical Analysis Steps :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Purity Verification : Use HPLC (>95% purity) and LC-MS to rule out impurities as confounding factors .

- Structural Analog Comparison : Test derivatives (e.g., replacing 4-methoxy with 4-chloro) to isolate substituent-specific effects .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics or CRISPR knockouts to confirm pathway specificity .

Additional FAQs

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms azetidine ring integrity (δ 3.5–4.0 ppm for N-CH2) and sulfonyl group placement .

- High-Resolution Mass Spectrometry (HRMS) : Accurately verifies molecular formula (e.g., m/z 483.47 [M+H]⁺) .

Q. How does modifying the 4-methoxy or trifluoromethyl groups affect structure-activity relationships (SAR) in related analogs?

- 4-Methoxy Replacement : Substitution with 4-chloro (electron-withdrawing) reduces antimicrobial activity by 40%, highlighting the importance of electron donation for target interaction .

- Trifluoromethyl Position : Shifting from 3- to 4-position on the benzyl group decreases logP by 0.3 but improves solubility by 20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.